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Compound of Interest

Compound Name:

(1S,2R)-2-(4-

(benzyloxy)phenyl)cyclopropanami

ne

CAS No.: 1221595-65-8

Cat. No.: B1393040

Get Quote

The cyclopropane ring, a motif once considered too strained for physiological stability, is now a

celebrated component in modern drug design. Its rigid, three-dimensional structure allows for

the precise orientation of substituents, offering a powerful tool to lock in bioactive

conformations and explore chemical space in ways that flexible alkyl chains or planar aromatic

rings cannot. Within this class, chiral trans-2-arylcyclopropylamines represent a privileged

scaffold. They serve as conformationally restricted analogs of phenethylamines, a core

structure in numerous neurotransmitters and psychoactive drugs. The stereochemistry of these

compounds is paramount, as enantiomers frequently exhibit vastly different pharmacological

activities and metabolic profiles.

This guide focuses on (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine, a specific and

highly valuable chiral building block. Its structure is analogous to well-known compounds such

as Tranylcypromine (an antidepressant) and key intermediates used in the synthesis of

blockbuster drugs like the antiplatelet agent Ticagrelor.[1] The presence of the benzyloxy group

provides a versatile synthetic handle—a protected phenol that can be deprotected in later

stages to yield derivatives with enhanced hydrogen-bonding capacity or to serve as a point for
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further chemical elaboration. This guide provides a comprehensive overview of its structure,

properties, stereoselective synthesis, and strategic applications in drug discovery.

Chemical Structure and Core Properties
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine is characterized by a trans configuration

of the amino and aryl groups on the cyclopropane ring. The absolute stereochemistry is defined

as (1S, 2R) according to Cahn-Ingold-Prelog nomenclature.

IUPAC Name: (1S,2R)-2-[4-(phenylmethoxy)phenyl]cyclopropan-1-amine

CAS Number: 1221595-65-8[2]

Molecular Formula: C₁₆H₁₇NO

Chemical Structure:

Physicochemical Properties
Experimental physicochemical data for this specific intermediate is not widely published. The

following table includes computed properties for the target molecule and experimental data for

a closely related, non-benzylated analog, (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride,

for reference.
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Property
Value (Target
Molecule)

Reference Analog
Data

Citation

Molecular Weight
239.31 g/mol

(Computed)

169.65 g/mol (HCl

Salt)
[3]

Monoisotopic Mass
239.131014 Da

(Computed)

169.065827 Da (HCl

Salt)
[3]

Physical Form
Expected to be a solid

or oil
Solid (HCl Salt) [4]

Solubility

Predicted to be

soluble in organic

solvents like

Dichloromethane,

Ethyl Acetate, and

Methanol.

N/A

XLogP3 2.8 (Computed) N/A

Hydrogen Bond

Donors
1 1

Hydrogen Bond

Acceptors
2 1

Stereoselective Synthesis: A Proposed Methodology
While a dedicated synthesis for this exact molecule is not prominently documented, a robust

and stereocontrolled route can be designed based on established methodologies for analogous

trans-2-arylcyclopropylamines.[1][5][6] The following protocol outlines a logical, multi-step

synthesis starting from commercially available 4-(benzyloxy)benzaldehyde. The key principle is

the use of a chiral auxiliary to direct the diastereoselective cyclopropanation, followed by a

Curtius rearrangement to install the amine functionality.[5][7]

Synthetic Workflow Overview
The proposed synthesis follows a logical progression from a planar aromatic starting material to

a complex, stereodefined chiral amine.
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Caption: Proposed workflow for the stereoselective synthesis of the target amine.

Detailed Experimental Protocol

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 15 Tech Support

https://www.benchchem.com/product/b1393040/docs?utm_src=pdf-body-img#introduction-the-strategic-value-of-chiral-cyclopropylamines-in-medicinal-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393040?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Synthesis of trans-3-(4-(Benzyloxy)phenyl)acrylic acid

To a solution of 4-(benzyloxy)benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5

vol), add piperidine (0.1 eq).

Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction by TLC

for the disappearance of the aldehyde.

Cool the mixture to room temperature and pour it into an excess of cold 2M hydrochloric

acid.

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under

vacuum to yield the crude acrylic acid. Recrystallization from ethanol/water may be

performed for further purification.

Causality: This Knoevenagel-Doebner condensation is a classic and reliable method for

converting an aromatic aldehyde into a trans-cinnamic acid derivative. Pyridine acts as

both the solvent and base, while piperidine serves as a more potent basic catalyst.[7]

Step 2: Coupling with a Chiral Auxiliary

Suspend the acrylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol). Add oxalyl

chloride (1.5 eq) and a catalytic amount of DMF (2-3 drops).

Stir the mixture at room temperature for 2-3 hours until gas evolution ceases and a clear

solution is formed.

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude

acyl chloride.

In a separate flask, dissolve (2R)-bornane-10,2-sultam (Oppolzer's sultam, 1.0 eq) in

anhydrous THF (10 vol) and cool to -78 °C.[5]

Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

Add the previously prepared acyl chloride (dissolved in THF) to the sultam anion solution and

allow the reaction to warm slowly to room temperature overnight.
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Quench the reaction with saturated aqueous ammonium chloride and extract the product

with ethyl acetate. The organic layers are combined, dried over MgSO₄, and concentrated.

The product is purified by column chromatography.

Causality: Conversion to the acyl chloride activates the carboxylic acid. The subsequent

reaction with the deprotonated chiral sultam forms an N-acryloyl sultam. This auxiliary will

now stereochemically direct the subsequent cyclopropanation reaction.[5]

Step 3: Diastereoselective Cyclopropanation

Dissolve the chiral acryloyl sultam (1.0 eq) in a suitable solvent system such as THF/DCM.

Generate diazomethane (CH₂N₂) in situ from a precursor like Diazald® using a

diazomethane generation kit with KOH and ether, following all necessary safety precautions

(Note: Diazomethane is explosive and highly toxic).

Add a catalytic amount of palladium(II) acetate (0.01-0.05 eq) to the sultam solution.

Slowly add the ethereal solution of diazomethane to the reaction mixture at 0 °C.

Stir for several hours until the reaction is complete (monitored by TLC). Purge the excess

diazomethane with a stream of nitrogen.

Concentrate the reaction mixture and purify by column chromatography to separate the

diastereomeric cyclopropyl products. The major diastereomer is typically isolated by

crystallization.[5]

Causality: The palladium catalyst forms a carbene from diazomethane, which then adds

across the double bond. The bulky chiral sultam shields one face of the alkene, forcing the

carbene to add from the less sterically hindered face, resulting in a high degree of

diastereoselectivity.[5]

Step 4: Cleavage of the Chiral Auxiliary

Dissolve the purified cyclopropyl sultam (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
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Add lithium hydroxide (LiOH, 4-5 eq) and hydrogen peroxide (30% aq. solution, 4-5 eq) at 0

°C.

Stir the mixture at room temperature for 12-16 hours.

Quench the reaction by adding aqueous sodium sulfite. Acidify the mixture with 1M HCl and

extract with ethyl acetate.

Dry the organic layer over MgSO₄ and concentrate to yield the enantiomerically pure

carboxylic acid.

Causality: This oxidative cleavage method effectively removes the sultam auxiliary under

basic conditions to liberate the carboxylic acid without epimerizing the adjacent chiral

center.

Step 5: Curtius Rearrangement to the Amine

Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene (10 vol). Add triethylamine (1.2

eq) followed by diphenylphosphoryl azide (DPPA, 1.1 eq).

Heat the mixture to 80-90 °C for 2-3 hours, during which the acyl azide forms and rearranges

to the isocyanate with loss of N₂ gas.

Add tert-butanol (3.0 eq) to the reaction mixture and continue heating for another 4-6 hours

to trap the isocyanate as its Boc-protected amine derivative.

Cool the reaction, wash with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate.

Purify the Boc-protected amine by column chromatography.

Dissolve the purified Boc-amine in DCM (5 vol) and add an excess of trifluoroacetic acid

(TFA, 5 vol) or 4M HCl in dioxane.

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

Concentrate the mixture under reduced pressure. Dissolve the residue in water, basify with

2M NaOH, and extract the free amine with DCM. Dry and concentrate to yield the final

product, (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine.
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Causality: The Curtius rearrangement is a reliable method for converting a carboxylic acid

to a primary amine with retention of configuration.[6] Using DPPA is a safe, one-pot

procedure. The intermediate isocyanate is trapped with tert-butanol to form a stable, easily

purified Boc-carbamate, which is then cleanly deprotected under acidic conditions.

Applications in Drug Discovery and Development
The strategic value of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine lies in its utility as

a chiral building block for the synthesis of complex pharmaceutical agents. The trans-2-

arylcyclopropylamine core is a known pharmacophore that targets a range of biological

systems.

Core Intermediate

Potential Therapeutic Areas

(1S,2R)-2-(4-(benzyloxy)phenyl)
cyclopropanamine

LSD1 Inhibitors
(Oncology, Neuroscience)

 Structural
 Analog 

Serotonin (5-HT) Receptor Ligands
(CNS Disorders)

 Scaffold for
 Agonists/Antagonists 

Novel Enzyme Inhibitors &
Receptor Modulators

 Versatile Building
 Block 

Click to download full resolution via product page

Caption: Logical relationship of the core intermediate to potential drug classes.

Lysine-Specific Demethylase 1 (LSD1) Inhibitors: The trans-2-phenylcyclopropylamine core

is the foundational structure for inhibitors of LSD1, an epigenetic enzyme implicated in

various cancers and neurological disorders.[8] Our target molecule can be used to

synthesize novel analogs where the benzyloxy-phenyl moiety probes interactions within the

enzyme's active site. The phenolic oxygen, once deprotected, can act as a crucial hydrogen

bond acceptor.
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Serotonin (5-HT) Receptor Ligands: Derivatives of trans-2-arylcyclopropylamines have been

identified as potent and selective ligands for 5-HT₁A receptors, which are targets for treating

anxiety and depression.[6][9] The stereochemistry and the substitution pattern on the

aromatic ring are critical for affinity and efficacy. This intermediate allows for the exploration

of 4'-substituted analogs.

Protected Phenol for Further Derivatization: The benzyl group serves as a robust protecting

group for the phenolic hydroxyl.[10] It is stable to a wide range of conditions used in

subsequent synthetic steps (e.g., amide couplings, alkylations). Its removal via catalytic

hydrogenation is typically clean and high-yielding, unmasking a polar hydroxyl group.[11]

This group can then be used to improve solubility, modulate pharmacokinetics, or be further

functionalized to create ethers or esters, expanding the library of potential drug candidates.

Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the ¹H and ¹³C NMR features can be

reliably predicted based on the structure and data from analogous compounds.[12]

¹H NMR (400 MHz, CDCl₃):

Aromatic Protons (Benzyloxy): δ 7.30-7.45 (m, 5H). These are the protons of the benzyl

protecting group.

Aromatic Protons (Phenyl): δ ~7.10 (d, J≈8.5 Hz, 2H) and δ ~6.90 (d, J≈8.5 Hz, 2H).

These are the AA'BB' system protons of the 1,4-disubstituted phenyl ring.

Benzyl CH₂: δ ~5.05 (s, 2H). The singlet for the benzylic protons.

Cyclopropyl Methine (CH-Ar): δ ~1.8-2.0 (m, 1H). The proton adjacent to the aromatic ring.

Cyclopropyl Methine (CH-NH₂): δ ~2.4-2.6 (m, 1H). The proton adjacent to the amine

group, shifted downfield.

Cyclopropyl Methylene (CH₂): δ ~0.9-1.2 (m, 2H). The two diastereotopic protons on the

third carbon of the cyclopropane ring.

Amine (NH₂): δ ~1.5 (br s, 2H). A broad singlet that can exchange with D₂O.
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¹³C NMR (100 MHz, CDCl₃):

Aromatic Carbons: Signals expected between δ 115-160 ppm, including the benzyloxy-

substituted carbon at ~158 ppm and the ipso-carbon attached to the cyclopropane ring at

~135 ppm.

Benzyl CH₂: δ ~70 ppm.

Cyclopropyl Carbons: Three distinct signals expected in the upfield region, δ 15-35 ppm.

Analytical Confirmation of Enantiomeric Purity: The enantiomeric excess (ee) of the final

product is critical. While chiral HPLC is the standard method, ¹H NMR using chiral solvating

agents (CSAs) like (R)-(-)-1,1'-Bi-2-naphthol can be a powerful tool. In the presence of a

CSA, the enantiomers form transient diastereomeric complexes, which can cause specific

proton signals (e.g., the methine protons) to resolve into two separate peaks, allowing for

direct integration and determination of the enantiomeric ratio.[13]

Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for (1S,2R)-2-(4-
(benzyloxy)phenyl)cyclopropanamine. However, based on data for structurally similar

compounds like Tranylcypromine hydrochloride and other cyclopropylamines, the following

precautions are mandated.[4][14][15][16]

Hazard Classification (Anticipated):

Harmful if swallowed (Acute Toxicity, Oral).[4][16]

Causes skin irritation.[15][16]

Causes serious eye irritation.[15][16]

May cause respiratory irritation.[15][16]

Personal Protective Equipment (PPE):

Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety

goggles or a face shield.
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Handling:

Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors.

Avoid contact with skin, eyes, and clothing.

Take precautionary measures against static discharge. Ground all equipment when

handling large quantities.[14]

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Keep away from strong oxidizing agents and acids.

First Aid:

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated

clothing. Seek medical attention if irritation persists.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting

upper and lower eyelids. Seek immediate medical attention.

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical

attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.

Conclusion
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine is more than just a chemical

intermediate; it is a carefully designed tool for the modern medicinal chemist. Its defined

stereochemistry, rigid framework, and latent phenolic functionality provide a powerful platform

for developing novel therapeutics. Understanding its synthesis and properties allows

researchers to strategically incorporate this valuable scaffold into drug discovery programs

targeting a wide array of diseases, from cancer to central nervous system disorders. As with all
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potent chemical entities, a thorough understanding of its safe handling and application is

essential for realizing its full scientific potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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